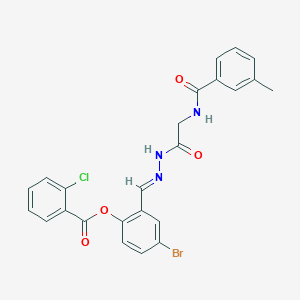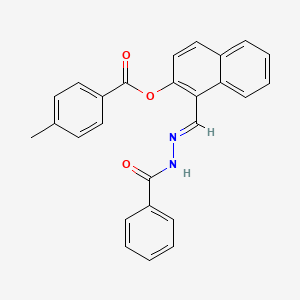
Furan, 2-(3-butenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-(3-butenyl)-5-methyl- is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom The specific structure of Furan, 2-(3-butenyl)-5-methyl- includes a butenyl group attached to the second carbon and a methyl group attached to the fifth carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(3-butenyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of 2-furylcarbamic acid tert-butyl ester with 4-bromo-2-methyl-1-butene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, and requires refluxing in toluene .
Industrial Production Methods
Industrial production methods for Furan, 2-(3-butenyl)-5-methyl- are not well-documented in the literature. the principles of organic synthesis, including the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Furan, 2-(3-butenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxygenated furans, dihydrofuran, tetrahydrofuran, and various substituted furans. These products have diverse applications in organic synthesis and industrial processes.
Scientific Research Applications
Furan, 2-(3-butenyl)-5-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2-(3-butenyl)-5-methyl- involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, while the butenyl and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biological macromolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Furan, 2-(3-butenyl)-5-methyl- include:
- Furan, 2-(2-methyl-2-butenyl)-5-methyl-
- Furan, 2-(3-methyl-2-butenyl)-5-methyl-
- Furan, 2-(2-butenyl)-5-methyl-
Uniqueness
Furan, 2-(3-butenyl)-5-methyl- is unique due to the specific positioning of the butenyl and methyl groups on the furan ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
5312-85-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-but-3-enyl-5-methylfuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
PEPQHSMPGPVAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035652.png)
![4-((5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12035655.png)
![Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12035662.png)
![N-(2-methylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12035677.png)
![N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12035684.png)

![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12035697.png)
![2,2-Dimethyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B12035704.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035716.png)
![(2E)-3-[3,5-dihydroxy-2,2-dimethyl-4-(morpholin-4-yl)-3,4-dihydro-2H-chromen-6-yl]-1-(morpholin-4-yl)prop-2-en-1-one](/img/structure/B12035724.png)
![Methyl 4-[3-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12035739.png)


